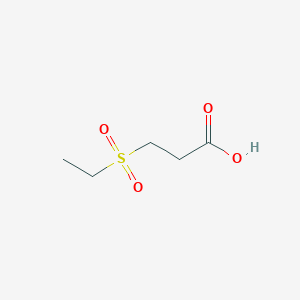

3-(Ethylsulfonyl)propanoic acid

Description

Evolution of Organosulfur Chemistry and Sulfone-Containing Compounds

Organosulfur chemistry, the study of organic compounds containing sulfur, has a rich history dating back to the 19th century. tandfonline.comtandfonline.com Initially associated with the foul odors of thiols and sulfides, the field has evolved dramatically to become a cornerstone of modern chemical science. wikipedia.org The versatility of sulfur, with its ability to exist in various oxidation states, gives rise to a wide array of functional groups, including thioethers, sulfoxides, and sulfones. tandfonline.com

Sulfones, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, represent a particularly important class of organosulfur compounds. iomcworld.comresearchgate.net Their chemical stability and the unique polarity of the sulfonyl group make them valuable components in synthetic chemistry and materials science. acs.org In medicinal chemistry, the sulfone group is a privileged scaffold found in numerous therapeutic agents. tandfonline.comiomcworld.com The development of drugs containing sulfones for treating a range of conditions has highlighted the significance of this functional group in drug design and discovery. iomcworld.comresearchgate.netnih.gov The unique chemical structure of the sulfonyl group allows it to form hydrogen bonds and constrain the conformation of molecules, which can be crucial for binding to biological targets. nih.gov

Significance of Propanoic Acid Derivatives in Medicinal and Synthetic Chemistry

Propanoic acid and its derivatives are fundamental building blocks in both medicinal and synthetic chemistry. wikipedia.orgresearchgate.net The three-carbon carboxylic acid scaffold is a common feature in a multitude of natural products and pharmaceuticals. wikipedia.orgdrugbank.com In medicinal chemistry, arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples like ibuprofen (B1674241) and naproxen. orientjchem.orghumanjournals.comresearchgate.net The carboxylic acid group is often crucial for the biological activity of these molecules, frequently acting as a key binding element to enzyme active sites. humanjournals.com

Beyond their anti-inflammatory applications, propanoic acid derivatives have been investigated for a wide range of pharmacological activities. orientjchem.orghumanjournals.com Their utility is not limited to their biological effects; they are also versatile intermediates in organic synthesis. researchgate.net The carboxyl group can be readily converted into other functional groups, such as esters, amides, and alcohols, making propanoic acid derivatives valuable starting materials for constructing more complex molecules. wikipedia.org The presence of a chiral center in many 2-substituted propionic acid derivatives also makes them important targets in asymmetric synthesis. orientjchem.org

Research Trajectory of 3-(Ethylsulfonyl)propanoic Acid and Analogues

Research into this compound and its analogues is situated at the confluence of sulfone and propanoic acid chemistry. While specific, high-profile studies on the title compound itself are not widespread, research on related structures provides insight into its potential applications and areas of investigation. For instance, the synthesis of analogous compounds like 3-(methylsulfonyl)propanoic acid is documented, often prepared through the oxidation of the corresponding methylthio precursor. guidechem.com

Studies on similar sulfonylpropanoic acids, such as 3-(phenylsulfonyl)propionic acid, demonstrate their use as reagents or building blocks in organic synthesis. chemicalbook.com The investigation of various substituted propanoic acids, including those with trifluoromethylphenyl groups, highlights the ongoing effort to create novel structures for applications in drug discovery and materials science. chemicalbook.com Furthermore, research into more complex molecules incorporating a sulfonylpropanoic acid moiety, like certain perfluorinated derivatives, points to the exploration of this chemical class in the context of specialized materials. uni.lu Analogues where the ethyl group is replaced or the propanoic acid chain is modified are part of the broader academic inquiry into structure-activity relationships.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is driven by the compound's potential as a bifunctional molecule. The primary objectives of its study likely revolve around its utility as a building block in organic synthesis. The presence of both a stable, polar sulfone group and a reactive carboxylic acid group allows for a range of chemical transformations.

Researchers may investigate this compound for its potential to be incorporated into larger molecules, such as polymers or pharmaceutical agents. The sulfone group can impart specific properties like thermal stability or act as a hydrogen bond acceptor, while the carboxylic acid provides a handle for forming amide or ester linkages. For example, related compounds are used to prepare more complex heterocyclic structures intended to interact with biological pathways. guidechem.com The study of such molecules contributes to the fundamental understanding of how sulfone and carboxylic acid groups influence molecular properties and reactivity, paving the way for the rational design of new functional materials and potential therapeutic agents.

Chemical Compound Information

| Compound Name |

| This compound |

| 3-(Methylsulfonyl)propanoic acid |

| 3-(Phenylsulfonyl)propionic acid |

| 3-[2-(perfluorooctyl)ethylsulfonyl]propanoic acid |

| 3-(Aminosulfonyl)propanoic acid |

| 3-(3-Trifluoromethylphenyl)propionic acid |

| Acetic acid |

| Acrylic acid |

| Allyl methyl sulfide (B99878) |

| Diallyl disulfide |

| Diallyl sulfide |

| Ibuprofen |

| Naproxen |

| Propanoic acid |

| Thiol |

| Sulfide |

| Sulfoxide (B87167) |

| Sulfone |

| Carboxylic acid |

| 2-Hydroxydecanoic acid |

| Ethyl propionate (B1217596) |

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 89211-36-9 chemscene.com |

| Molecular Formula | C5H10O4S chemscene.com |

| Molecular Weight | 166.20 g/mol chemscene.com |

| Synonyms | ETHYL CARBOXYETHYLSULPHONE chemscene.com |

| Physical State | Solid (predicted) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-10(8,9)4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHSNQRETVXCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640827 | |

| Record name | 3-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-36-9 | |

| Record name | 3-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Ethylsulfonyl Propanoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on constructing the 3-(ethylsulfonyl)propanoic acid molecule from readily available precursors through straightforward reaction sequences.

Reaction of Ethylsulfonyl Chloride with Propanoic Acid

A plausible, though less commonly documented, method for forming a derivative of this compound involves the reaction of ethylsulfonyl chloride with propanoic acid or its derivatives. Typically, the reaction between a sulfonyl chloride and a carboxylic acid would lead to a mixed anhydride (B1165640), which can be unstable. The reaction of an alkanesulfonyl chloride with a carbanion derived from propanoic acid would be a more likely route to form the C-S bond, but this is synthetically challenging. A more direct approach involves reacting ethylsulfonyl chloride with a pre-formed enolate of a propanoic acid ester, followed by hydrolysis. However, the most prevalent methods in the literature for creating the sulfonylpropanoic acid scaffold involve other strategies.

Oxidation of Thioether Precursors

A highly effective and widely reported method for synthesizing sulfones is the oxidation of their corresponding thioether precursors. This strategy is particularly useful for the preparation of this compound from 3-(ethylthio)propanoic acid.

The oxidation of 3-(alkylthio)propanoic acids provides a direct route to 3-(alkylsulfonyl)propanoic acids. A well-documented example is the oxidation of 3-(methylthio)propanoic acid, which serves as a direct analogue for the synthesis of the ethylsulfonyl derivative. guidechem.com In this process, the sulfur atom of the thioether is oxidized to form the sulfone group. guidechem.com This transformation is a cornerstone in the synthesis of such compounds, valued for its efficiency and the stability of the resulting sulfone. guidechem.com

Various oxidizing agents can accomplish the transformation of the thioether to the sulfone, with hydrogen peroxide (H₂O₂) and potassium hydrogen persulfate (often known as Oxone) being two of the most common and effective choices. guidechem.comnih.gov

Hydrogen Peroxide: In one reported method, 3-(methylthio)propanoic acid is treated with hydrogen peroxide in a mixture of acetic acid and acetic anhydride. guidechem.com The reaction proceeds at room temperature, yielding the desired 3-(methylsulfonyl)propanoic acid in good yield. guidechem.com Hydrogen peroxide is a readily available and relatively clean oxidant, with water being the primary byproduct. nih.gov

Potassium Hydrogen Persulfate (Oxone): Alternatively, potassium hydrogen persulfate can be used as the oxidant. guidechem.com In a typical procedure, the thioether is dissolved in a biphasic solvent system like ethyl acetate (B1210297)/water and treated with potassium hydrogen persulfate at room temperature. guidechem.com This method also provides the target sulfone in a solid, easily isolable form. guidechem.com

The following table summarizes the reaction conditions for the oxidation of the analogous 3-(methylthio)propanoic acid.

| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Yield | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid / Acetic Anhydride | Room Temp. | Overnight | 79% | guidechem.com |

| Potassium Hydrogen Persulfate | Ethyl Acetate / Water | Room Temp. | 12 hours | 55% | guidechem.com |

Addition Reactions involving Sulfinic Acid Salts and Unsaturated Carboxylic Acids

The conjugate addition (Michael addition) of sulfinic acid salts to α,β-unsaturated carboxylic acids is another powerful strategy for synthesizing β-sulfonyl carboxylic acids. wikipedia.orgresearchgate.net This method involves the reaction of an ethanesulfinate (B1267084) salt, such as sodium ethanesulfinate, with acrylic acid or its esters. researchgate.net

The reaction mechanism proceeds via the nucleophilic attack of the sulfinate anion onto the β-carbon of the activated alkene in the acrylic acid molecule. A well-documented example of this type of reaction is the synthesis of 3-(phenylsulfonyl)propanoic acid, which is prepared by reacting sodium benzenesulfinate (B1229208) with maleic anhydride in an aqueous solution. orgsyn.org The reaction mixture is heated, and upon acidification, the desired product precipitates. orgsyn.org This procedure is notable for its operational simplicity and good yield. orgsyn.org A similar approach using sodium ethanesulfinate and acrylic acid would directly yield this compound.

Enantioselective and Stereospecific Synthetic Pathways

While direct synthesis methods are effective for producing racemic this compound, the development of enantioselective and stereospecific pathways is crucial for applications where specific stereoisomers are required. Although literature specifically detailing the enantioselective synthesis of this compound is scarce, general principles of asymmetric synthesis can be applied.

Established methodologies for creating chiral propanoic acid derivatives often employ chiral auxiliaries. nih.gov For instance, the Evans chemistry, which utilizes chiral oxazolidinones, can be used to control stereochemistry during alkylation or addition reactions. nih.gov In a potential application of this strategy, a chiral oxazolidinone could be attached to the propanoic acid backbone to direct the stereoselective conjugate addition of a sulfinate.

Another approach involves the stereoselective synthesis of β-hydroxy propanoic acid derivatives, which can then be further modified. nih.govelsevierpure.com For example, stereocontrolled aldol (B89426) reactions can set the stereocenters, which can be subsequently transformed. nih.govelsevierpure.com While these methods have been applied to complex molecules containing propanoic acid substructures, their direct adaptation for the synthesis of enantiomerically pure this compound represents a viable, though underexplored, synthetic avenue.

Biocatalytic Approaches for Chiral Propanoic Acid Derivatives

Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. mdpi.comnih.gov These methods are particularly relevant for producing enantiomerically pure propanoic acid derivatives, which can serve as crucial intermediates for more complex molecules. The advantages of biocatalysis include high efficiency, biodegradability, and the avoidance of harsh chemicals that might cause unwanted side reactions like racemization or rearrangement. mdpi.comnih.gov

Research has demonstrated the use of enzymes and whole-cell systems for the stereoselective synthesis of chiral molecules. nih.gov For instance, ketoreductases are employed for the asymmetric reduction of ketoesters to their corresponding chiral hydroxy esters with high enantiomeric excess. mdpi.com In one process, a commercially available ketoreductase (KRED1001) was used to reduce a ketoester to a chiral hydroxy ester, (R)-54, with the required cofactor (NADPH) being regenerated in situ using glucose dehydrogenase. This enzymatic step yielded the desired product in an enantiomerically pure form (>99.5% e.e.) with an isolated yield of 82%. mdpi.com Similarly, D-lactate dehydrogenase (D-LDH) has been used for the enzymatic reduction of keto-acids to produce chiral hydroxy acids like (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a building block for antiviral agents. mdpi.comresearchgate.net

Whole-cell biocatalysis is another effective strategy. Microorganisms such as Pichia glucozyma and strains of Hansenula have been successfully used for the enantioselective reduction of various ketones, providing access to valuable chiral alcohols and acids. mdpi.comunimi.it These microbial systems can be used as immobilized catalysts, allowing for reuse over many cycles and making the processes more economically efficient. mdpi.com

Table 1: Examples of Biocatalytic Synthesis of Chiral Intermediates

| Target Intermediate | Biocatalyst | Substrate | Product Enantiomeric Excess (e.e.) | Yield |

| (R)-hydroxy ester 54 | Ketoreductase KRED1001 | Ketoester 55 | >99.5% | 82% |

| (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester | Hansenula polymorpha | 2-keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester | >94% | >80% |

| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | D-lactate dehydrogenase (D-LDH) | Not specified | >99.9% | 68-72% |

Chiral Auxiliaries and Catalysts in this compound Synthesis

To control the stereochemistry during the synthesis of chiral molecules like derivatives of this compound, chemists often employ chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate. wikipedia.orgresearchgate.net This adduct provides a stereo-differentiated environment that directs a subsequent chemical reaction to proceed diastereoselectively, after which the auxiliary can be removed and often recovered. wikipedia.orgscielo.org.mx

A prominent class of chiral auxiliaries are the oxazolidinones, often called Evans' auxiliaries. wikipedia.orgscielo.org.mx When an N-acyl oxazolidinone, such as an N-propionyl oxazolidinone, is treated with a Lewis acid and a base, a specific Z-enolate is formed. This enolate can then react with an electrophile, like an aldehyde in an aldol reaction, to produce a product with a highly controlled stereochemistry. wikipedia.orgscielo.org.mx Sulfur-based analogs, such as 1,3-thiazolidine-2-thiones, have also proven to be highly effective and in some cases superior to their oxazolidinone counterparts, particularly in acetate aldol reactions. scielo.org.mx

Another effective class of auxiliaries are those derived from commercially available cis-1-amino-2-indanol. nih.gov For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been used in Lewis acid-promoted Diels-Alder reactions, yielding cycloadducts with high diastereoselectivity. nih.gov A key advantage of this system is that the chiral auxiliary can be removed under mild hydrolysis conditions and recovered in high yields without loss of optical purity. nih.gov The general principle involves attaching the propanoic acid moiety to the chiral auxiliary, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched propanoic acid derivative.

Crystallization-Induced Dynamic Resolution for Stereoisomer Enrichment

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique for obtaining a single, pure stereoisomer from a racemic mixture in a yield that can theoretically approach 100%, far exceeding the 50% limit of classical resolution. researchgate.netnih.gov This method combines the continuous racemization of the starting material in solution with the selective crystallization of one diastereomer. researchgate.net

The process is particularly effective for α-substituted carboxylic acids. nih.gov In a typical application, a racemic acid is reacted with a chiral amine to form a pair of diastereomeric salts. Under specific conditions, these salts can interconvert in solution (epimerize). If one of the diastereomeric salts is less soluble, it will selectively crystallize, shifting the equilibrium in the solution and causing the more soluble diastereomer to convert into the less soluble one, which then also precipitates. This dynamic process continues until most of the material has been converted to the desired crystallized diastereomer. researchgate.netnih.gov

For example, a racemic α-bromo acid was resolved using (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide. This CIDR process afforded the R-enantiomer in 90% yield with an 88% enantiomeric excess (ee), which could be further enriched by recrystallization. nih.gov The success of CIDR depends on finding suitable conditions (solvent, temperature, catalyst) that allow for both substrate lability (racemization) and product stability (crystallization). researchgate.net

Development of Novel Synthetic Routes for Advanced Derivatives

Strategies for Incorporating Diverse Substituents on the Propanoic Acid Backbone

The functionalization of the propanoic acid backbone is key to creating advanced derivatives. One fundamental strategy involves the oxidation of a thioether precursor. For the synthesis of the related 3-(methylsulfonyl)propanoic acid, 3-(methylthio)propanoic acid is oxidized using reagents like hydrogen peroxide in acetic acid or potassium hydrogen persulfate in an ethyl acetate/water mixture. guidechem.com This method is directly applicable to the synthesis of this compound from 3-(ethylthio)propanoic acid.

Further derivatization can be achieved through standard carboxylic acid chemistry. For instance, the propanoic acid can be converted to its methyl ester, as demonstrated in the synthesis of methyl 3-(methylsulfonyl)propanoate. beilstein-journals.org This esterification allows for subsequent reactions or serves as a protecting group. More complex substituents can be introduced using a variety of synthetic reactions. For example, Friedel-Crafts acylation can be used to attach the propanoic acid backbone to an aromatic ring system. nih.gov

Synthesis of Biphenyl-Containing Ethylsulfonylpropanoic Acid Derivatives

Biphenyl (B1667301) derivatives are important structural motifs in medicinal chemistry and materials science. ajgreenchem.com The synthesis of biphenyl-containing ethylsulfonylpropanoic acid derivatives can be achieved by combining standard methods for biphenyl construction with reactions to introduce the sulfonylpropanoic acid chain.

The most common and versatile method for creating the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. nih.govajgreenchem.com This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. ajgreenchem.com For instance, a suitably substituted bromophenyl derivative containing the ethylsulfonylpropanoic acid chain (or a precursor) could be coupled with a phenylboronic acid to form the target molecule. Alternatively, a biphenyl structure with a reactive handle (e.g., a bromo or hydroxy group) could be synthesized first, followed by the attachment of the ethylsulfonylpropanoic acid side chain. frontiersin.org For example, a library of biphenyl carboxylic acids was synthesized by coupling various substituted boronic acids with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid using a palladium catalyst. ajgreenchem.com A similar strategy could be adapted for the synthesis of biphenyl-containing ethylsulfonylpropanoic acids.

Synthesis of Sulfonamide and Sulfonate Analogues from Related Chlorosulfonylphenylpropanoic Acid

Sulfonamides and sulfonates are key functional groups in many pharmaceutical compounds. mdpi.comresearchgate.net These analogues can be readily synthesized from a chlorosulfonylphenylpropanoic acid intermediate. This precursor contains the highly reactive sulfonyl chloride group (-SO₂Cl), which is a versatile handle for derivatization.

The synthesis of sulfonamides is generally achieved by reacting the sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is often performed in the presence of a base to scavenge the HCl byproduct. mdpi.com Researchers have developed eco-friendly methods for this transformation, using water as the solvent and sodium carbonate as the base, which simplifies product isolation and aligns with green chemistry principles. mdpi.com

Similarly, sulfonate esters are prepared by reacting the sulfonyl chloride with an alcohol or a phenol, typically in the presence of a base like pyridine. researchgate.net The development of palladium-catalyzed methods has also provided novel routes to aryl sulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in a one-pot procedure. nih.gov This allows for the convergent synthesis of diverse sulfonamide analogues by varying both the amine and the arylboronic acid starting materials. nih.govprinceton.edu

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scale-up strategies. The primary goals are to maximize yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability. For the key synthetic step, the oxidation of 3-(ethylthio)propanoic acid, several parameters can be optimized.

Key Optimization Parameters:

Oxidizing Agent: While hydrogen peroxide is a green oxidant, other reagents like peroxy acids (e.g., m-chloroperbenzoic acid), permanganates, and chromates can also be used. The choice depends on cost, safety, and by-product formation. The use of urea-hydrogen peroxide in combination with phthalic anhydride has been reported as an environmentally benign method for oxidizing sulfides to sulfones. organic-chemistry.org

Catalyst Selection: A wide range of catalysts can be employed to improve the efficiency of the oxidation. These include metal-based catalysts (e.g., using manganese, tungsten, or niobium) and organocatalysts. organic-chemistry.org The selection of the catalyst can significantly impact reaction time, temperature, and selectivity. For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones. organic-chemistry.org

Reaction Conditions: Temperature, solvent, and reaction time are critical parameters to control. The oxidation of sulfides is often exothermic, requiring careful temperature management to prevent runaway reactions and the formation of by-products. The choice of solvent can influence the solubility of reactants and the stability of the oxidant and catalyst.

Stoichiometry: The molar ratio of the oxidant to the sulfide (B99878) is a crucial factor in determining the final product. Insufficient oxidant may lead to the formation of the intermediate sulfoxide (B87167), while a large excess might not be economical and could lead to over-oxidation or side reactions. Selective oxidation to the sulfone can be achieved by controlling the stoichiometry of the oxidant. organic-chemistry.org

Scale-Up Considerations:

The scale-up of the synthesis of this compound requires addressing several challenges to ensure a safe, efficient, and reproducible process.

Heat Management: The exothermic nature of the oxidation reaction is a major safety concern during scale-up. Proper reactor design with efficient heat exchange systems is crucial to maintain temperature control and prevent thermal runaway.

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants, catalyst, and oxidant is vital for achieving high conversion rates. The choice of reactor (e.g., stirred tank vs. packed bed) and agitation speed are important considerations.

Downstream Processing: The isolation and purification of this compound from the reaction mixture on a large scale require efficient and scalable methods. This may involve techniques such as extraction, crystallization, and distillation. The choice of method will depend on the physical properties of the product and the impurities present.

Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. Continuous flow reactors allow for better control of reaction parameters, improved heat and mass transfer, and can often lead to higher yields and purity. An automated continuous synthesis and isolation process has been developed for the scalable production of related aryl sulfonyl chlorides. mdpi.com

The following table summarizes various catalytic systems that have been reported for the oxidation of sulfides to sulfones, which could be adapted and optimized for the synthesis of this compound.

| Catalyst | Oxidant | Solvent | Key Findings |

| Mn(III) porphyrin complex | Hydrogen Peroxide | Acetonitrile (B52724) | Efficiently catalyzes the oxidation of thio-derivatives to sulfones. nih.govresearchgate.net |

| Niobium Carbide | Hydrogen Peroxide | Not specified | Efficiently affords the corresponding sulfones. organic-chemistry.org |

| Urea-hydrogen peroxide / Phthalic anhydride | Urea-hydrogen peroxide | Ethyl acetate | Metal-free, environmentally benign oxidation to sulfones without observation of sulfoxide. organic-chemistry.org |

| Proline-based heteropolyoxometalate | Hydrogen Peroxide | Water | High conversion of primary alcohols to carboxylic acids, indicating potential for oxidation of other functional groups. nih.govd-nb.inforesearchgate.net |

This data highlights the variety of approaches available for the synthesis of sulfones. For the specific case of this compound, a detailed study to compare these or other systems would be necessary to identify the optimal conditions for large-scale production, balancing factors such as cost, efficiency, safety, and environmental impact.

Chemical Reactivity and Transformation Studies of 3 Ethylsulfonyl Propanoic Acid

Reactivity Profile of the Sulfonyl Group in 3-(Ethylsulfonyl)propanoic Acid

Electron-Withdrawing Effects on Molecular Reactivity

The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom. researchgate.netrsc.orgreddit.com This inductive effect has several important consequences for the reactivity of this compound:

Increased Acidity of α-Protons: The protons on the carbon atom adjacent (alpha) to the sulfonyl group are more acidic than typical alkane protons. The electron-withdrawing nature of the sulfonyl group stabilizes the resulting carbanion formed upon deprotonation. fiveable.meresearchgate.net This enhanced acidity makes this position susceptible to reactions involving base-mediated proton abstraction.

Activation of Neighboring Groups: The electron-withdrawing effect can influence the reactivity of the carboxylic acid group, though this effect diminishes with distance. It can also stabilize transition states in various reactions involving other parts of the molecule. fiveable.me

Participation in Nucleophilic Substitution Reactions

While the sulfonyl group itself is not typically a leaving group in the context of the carbon-sulfur bond in this compound, it is related to sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. nih.govcsbsju.edupressbooks.pub For instance, alcohols can be converted to sulfonate esters (like tosylates or mesylates), which are then readily displaced by nucleophiles. csbsju.edupressbooks.pub This principle is relevant as the sulfonyl group in this compound is part of a larger structure that could be modified to create such a leaving group. However, direct nucleophilic substitution at the carbon-sulfur bond of the ethylsulfonyl group is not a common reaction pathway under typical conditions. The reactivity is more centered on the alpha-carbon and the carboxylic acid functionality.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several key transformations, including esterification and amidation.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids. In the case of this compound, it can be converted to its corresponding esters through various methods. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netceon.rs

For example, the reaction of this compound with an alcohol (R-OH) yields the corresponding ester. The reaction is reversible, and to drive it towards the product, the water formed is typically removed. youtube.com

A study on the esterification of propanoic acid with various alcohols showed that the reaction rate and yield are influenced by factors such as the alcohol's structure, the molar ratio of reactants, and temperature. researchgate.netceon.rs For instance, increasing the temperature generally increases the rate of ester formation. ceon.rs

| Parameter | Observation | Reference |

|---|---|---|

| Alcohol Structure | Reactivity order: 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. | researchgate.net |

| Reactant Molar Ratio (Acid:Alcohol) | Increasing the alcohol ratio generally increases the ester yield. | researchgate.net |

| Temperature | Higher temperatures lead to faster reaction rates and higher yields. | ceon.rs |

Amidation and Peptide Coupling Strategies

The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. youtube.comlibretexts.org

Common methods for amidation involve the use of coupling reagents. bachem.com These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine. Popular coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions like racemization. bachem.comuni-kiel.demdpi.com

In the context of peptide synthesis, where the formation of an amide (peptide) bond is central, these coupling strategies are crucial. peptide.com this compound could potentially be coupled to the N-terminus of a peptide or an amino acid using these standard peptide coupling protocols. nih.gov

| Reagent/Additive | Full Name | Function | Reference |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling reagent | mdpi.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble coupling reagent | bachem.com |

| HOBt | 1-Hydroxybenzotriazole | Additive to reduce side reactions | bachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling reagent | uni-kiel.de |

Carbon-Carbon Bond Forming Reactions Involving Sulfonyl-Stabilized Carbanions

As mentioned previously, the protons on the carbon alpha to the sulfonyl group are acidic and can be removed by a suitable base to form a carbanion. fiveable.mesiue.edu This sulfonyl-stabilized carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. siue.eduyoutube.com

These reactions are a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons. chemistry.coachlibretexts.org The carbanion derived from this compound (or its ester derivative to avoid interference from the acidic carboxylic proton) can react with a variety of electrophiles.

Examples of such reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon single bond.

Aldol-type reactions: Addition to aldehydes or ketones to form β-hydroxy sulfones. siue.edu

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. researchgate.net

The specific conditions for these reactions, such as the choice of base and solvent, are critical for achieving the desired outcome. siue.edu For instance, strong bases like lithium diisopropylamide (LDA) are often used to generate the carbanion. siue.edu

| Reaction Type | Electrophile | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide (R-X) | α-Alkyl sulfone | chemistry.coach |

| Aldol (B89426) Addition | Aldehyde/Ketone (R₂C=O) | β-Hydroxy sulfone | siue.edu |

| Michael Addition | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl sulfone | researchgate.net |

Alkylation and Acylation Reactions

The methylene (B1212753) group (α-carbon) positioned between the sulfonyl and carboxyl groups of this compound exhibits enhanced acidity. This makes it a potential site for deprotonation to form a carbanion, which can then participate in alkylation and acylation reactions. While direct studies on this compound are not extensively documented, the reactivity of analogous β-keto esters and sulfones provides a strong basis for predicting its behavior. libretexts.org

The general strategy involves the deprotonation of the α-carbon using a suitable base to generate an enolate-like nucleophile. This nucleophile can then react with an alkylating or acylating agent. For effective alkylation, the carboxylic acid is typically first converted to an ester to prevent interference from the acidic proton of the carboxyl group. tcichemicals.com

Acylation: Similarly, acylation at the α-carbon can be envisioned. This would typically involve the reaction of the enolate of ethyl 3-(ethylsulfonyl)propanoate with an acyl chloride or anhydride (B1165640). This would lead to the formation of a β-dicarbonyl compound derivative, which are versatile intermediates in organic synthesis.

A representative scheme for the alkylation of the ethyl ester of this compound is shown below:

Table 1: Hypothetical Alkylation and Acylation Reactions of Ethyl 3-(Ethylsulfonyl)propanoate

| Reactant 1 | Reagent 1 | Reagent 2 | Product |

| Ethyl 3-(ethylsulfonyl)propanoate | 1. NaOEt | 2. CH₃I | Ethyl 2-methyl-3-(ethylsulfonyl)propanoate |

| Ethyl 3-(ethylsulfonyl)propanoate | 1. NaOEt | 2. PhCH₂Br | Ethyl 2-benzyl-3-(ethylsulfonyl)propanoate |

| Ethyl 3-(ethylsulfonyl)propanoate | 1. NaOEt | 2. CH₃COCl | Ethyl 2-acetyl-3-(ethylsulfonyl)propanoate |

Enantioselective Additions to Electrophiles

The development of enantioselective transformations is a cornerstone of modern organic synthesis. For this compound, enantioselective reactions could be explored by introducing chirality either through the use of chiral catalysts or by derivatizing the molecule with a chiral auxiliary.

A key strategy for achieving enantioselective additions would involve the conversion of this compound to an α,β-unsaturated derivative, such as ethyl 3-(ethylsulfonyl)acrylate. This Michael acceptor could then undergo enantioselective conjugate additions with various nucleophiles. The use of chiral organocatalysts, such as chiral amines or thioureas, or transition metal complexes with chiral ligands, could facilitate the enantioselective addition of nucleophiles to the β-position. researchgate.netnih.gov

For instance, the enantioselective Michael addition of a malonate ester to ethyl 3-(ethylsulfonyl)acrylate, catalyzed by a chiral phase-transfer catalyst or a chiral organocatalyst, would be a plausible route to introduce a stereocenter. Similarly, enantioselective conjugate additions of organometallic reagents (e.g., organocuprates) in the presence of chiral ligands could afford enantioenriched products.

Another approach could involve the enantioselective reduction of a β-keto derivative. If the α-carbon were acylated, the resulting β-keto sulfone could be a substrate for asymmetric reduction using chiral reducing agents or catalytic asymmetric hydrogenation, yielding a chiral β-hydroxy sulfone. researchgate.net

Table 2: Potential Enantioselective Reactions Involving Derivatives of this compound

| Substrate | Reaction Type | Chiral Catalyst/Reagent | Potential Product |

| Ethyl 3-(ethylsulfonyl)acrylate | Michael Addition | Chiral Amine Catalyst | Enantioenriched Michael Adduct |

| Ethyl 3-(ethylsulfonyl)acrylate | Conjugate Addition | Organocuprate + Chiral Ligand | Enantioenriched Alkylated Product |

| Ethyl 2-acetyl-3-(ethylsulfonyl)propanoate | Asymmetric Reduction | Chiral Borane Reagent | Enantioenriched β-Hydroxy Sulfone |

Oxidation and Reduction Chemistry of the Sulfonyl Group and Related Moieties

The sulfonyl group in this compound is at the highest oxidation state of sulfur and is generally stable to further oxidation. However, the sulfur atom can be reduced. The reduction of the sulfonyl group to a sulfide (B99878) represents a significant transformation, as it changes the electronic properties of the molecule from electron-withdrawing to electron-donating at the sulfur center.

Common reagents for the reduction of sulfones to sulfides include strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBALH). However, the reactivity can be substrate-dependent. The presence of the carboxylic acid group would necessitate its protection, for instance as an ester, prior to reduction with these powerful hydrides to avoid its reduction to an alcohol. libretexts.org

Conversely, the corresponding sulfide, 3-(ethylthio)propanoic acid, can be readily oxidized to the sulfone, this compound. This oxidation can often be performed in a stepwise manner, allowing for the isolation of the intermediate sulfoxide (B87167), 3-(ethylsulfinyl)propanoic acid. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can be tuned to favor the formation of either the sulfoxide or the sulfone. cpachem.com

Table 3: Oxidation and Reduction Reactions of the Sulfur Moiety

| Starting Material | Reagent(s) | Product | Transformation |

| 3-(Ethylthio)propanoic acid | H₂O₂ (1 eq.) | 3-(Ethylsulfinyl)propanoic acid | Oxidation |

| 3-(Ethylthio)propanoic acid | H₂O₂ (excess) | This compound | Oxidation |

| 3-(Ethylsulfinyl)propanoic acid | m-CPBA | This compound | Oxidation |

| Ethyl 3-(ethylsulfonyl)propanoate | LiAlH₄ | Ethyl 3-(ethylthio)propanoate | Reduction |

Exploration of Novel Chemical Transformations of this compound Scaffolds

The unique structural features of this compound open avenues for novel chemical transformations beyond classical reactions. The combination of a carboxylic acid and a sulfonyl group on a flexible propyl chain allows for the exploration of reactions that can leverage both functionalities.

Decarboxylative Functionalization: One area of emerging interest is decarboxylative cross-coupling reactions. nih.govnih.govrsc.org In this type of transformation, the carboxylic acid group can be extruded as carbon dioxide, and the resulting carbanion or radical intermediate can be functionalized. For this compound, a potential transformation could involve a decarboxylative alkylation, arylation, or vinylation at the C2 or C3 position, depending on the reaction conditions and catalyst system employed. This would provide a novel method for C-C bond formation.

Ring-Closing Metathesis (RCM): The propanoic acid backbone could be modified to incorporate terminal alkenes, making it a suitable substrate for ring-closing metathesis. researchgate.netorganic-chemistry.orgnih.govwikipedia.org For example, derivatization of the carboxylic acid with an allylic alcohol and introduction of an allyl group at the α-position of the sulfone could create a diene. Treatment of this diene with a Grubbs-type catalyst could lead to the formation of a cyclic sulfone-containing lactone. Such structures could be of interest as scaffolds for further chemical exploration.

These advanced transformations highlight the potential of this compound as a versatile building block in the synthesis of more complex and potentially bioactive molecules. Further research in these areas is likely to uncover new and valuable synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization of 3 Ethylsulfonyl Propanoic Acid

Chromatographic Separations and Detection Techniques

The accurate analysis and characterization of 3-(Ethylsulfonyl)propanoic acid rely on a suite of advanced chromatographic techniques. These methods are essential for separating the compound from complex mixtures, quantifying its presence, and assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary tools employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. creative-proteomics.com Its versatility allows for various separation modes, each tailored to specific analytical challenges.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized method for the separation and quantification of a range of organic molecules, including propanoic acid derivatives. pensoft.netchromatographyonline.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For the analysis of organic acids, a common approach involves using a C18 column as the stationary phase. pensoft.netresearchgate.net

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. nih.gov To analyze acidic compounds like this compound, the mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to a specific pH. pensoft.netresearchgate.net This pH control is crucial for ensuring the consistent ionization state of the acid, which in turn affects its retention time and peak shape.

For instance, a simple and selective RP-HPLC method might use a mobile phase of acetonitrile and a phosphate buffer at pH 3, with isocratic elution at a controlled flow rate and temperature. pensoft.netresearchgate.net Detection is typically performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. pensoft.net This approach allows for the accurate quantification of the target compound and the resolution of potential impurities. pensoft.netchromatographyonline.com

A key advantage of RP-HPLC is its adaptability. By modifying the mobile phase composition, pH, and gradient, the separation can be optimized to resolve complex mixtures. chromatographyonline.com For mass spectrometry (MS) compatibility, volatile mobile phase additives like formic acid can be used instead of non-volatile salts such as phosphate. sielc.comsielc.com

Table 1: Illustrative RP-HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 150x4.6 mm, 5 µm) | pensoft.netresearchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | pensoft.netresearchgate.net |

| Elution | Isocratic | pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.netresearchgate.net |

| Temperature | 30 °C | pensoft.netresearchgate.net |

| Detection | UV/VIS at 225 nm | pensoft.net |

This table presents a generalized example of RP-HPLC conditions and does not represent a specific analysis of this compound.

Ion-exclusion chromatography (IEC) is a powerful technique for the separation of organic acids. phenomenex.comdiduco.com This method utilizes a stationary phase, typically a sulfonated resin, which excludes highly ionized species while retaining slightly ionized or non-ionized compounds. phenomenex.com This makes it particularly effective for separating weak organic acids from strong inorganic anions, as the latter are repelled by the charged stationary phase and elute quickly. labmanager.comthermofisher.com

In IEC, the retention of organic acids is influenced by their pKa values and hydrophobicity. oup.com Acids with higher pKa values and greater hydrophobicity tend to be retained longer. oup.com The mobile phase is typically a dilute mineral acid, such as sulfuric acid. oup.com

Ion-exchange chromatography (IEC) offers another avenue for organic acid analysis. Anion-exchange chromatography, in particular, can be used to separate organic acids. However, it can be susceptible to interference from inorganic anions and carbonate, which are often present in samples like wastewater. labmanager.comthermofisher.com To address this, on-line carbonate removal systems can be integrated into the chromatographic setup. thermofisher.com

Table 2: Comparison of Chromatographic Techniques for Organic Acid Analysis

| Technique | Principle | Advantages for Organic Acid Analysis |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Versatile, widely available, good for a broad range of organic molecules. creative-proteomics.comnih.gov |

| Ion-Exclusion Chromatography | Exclusion of ionized species from a charged stationary phase | Excellent for separating weak organic acids from strong inorganic anions. phenomenex.comlabmanager.com |

| Ion-Exchange Chromatography | Reversible binding of ions to a charged stationary phase | Effective for separating charged molecules, including organic acids. |

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), determining the enantiomeric purity is critical, especially in the pharmaceutical industry. registech.comchromatographyonline.com Chiral HPLC is the predominant technique for this purpose. registech.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. registech.comchromatographyonline.com

Common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. asianpubs.orgmdpi.com The choice of the CSP and the mobile phase is crucial for achieving successful chiral separation. asianpubs.org Chiral HPLC can be performed in normal-phase, reversed-phase, or supercritical fluid modes. registech.comchromatographyonline.com

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. asianpubs.org For instance, a mixture of n-hexane, ethanol (B145695), and a small amount of an acid or base is often used as the mobile phase in normal-phase chiral chromatography. asianpubs.org The goal is to achieve baseline separation of the enantiomers, allowing for the accurate quantification of the undesired enantiomer as a percentage of the total peak area of both enantiomers. registech.comchromatographyonline.com

An alternative to using a CSP is to derivatize the enantiomers with a chiral reagent to form diastereomers. nih.gov These diastereomers have different physical properties and can then be separated on a standard achiral HPLC column. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. creative-proteomics.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC and its combination with mass spectrometry (GC-MS) are highly relevant for analyzing related volatile organic compounds or potential precursors and degradation products. nih.govresearchgate.net

In GC, the sample is vaporized and transported through a column by an inert carrier gas. creative-proteomics.com Separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column. creative-proteomics.com For the analysis of volatile organic acids, derivatization is often employed to increase their volatility and improve chromatographic performance. thepharmajournal.com

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govmdpi.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries. thepharmajournal.com This technique is invaluable for the qualitative analysis of complex mixtures and the identification of unknown volatile compounds. nih.govmdpi.com

Table 3: Overview of GC-MS in Volatile Compound Analysis

| Component | Function |

| Gas Chromatograph (GC) | Separates volatile compounds in a mixture based on their physical and chemical properties. creative-proteomics.com |

| Mass Spectrometer (MS) | Detects and identifies separated compounds by measuring their mass-to-charge ratio. nih.gov |

| Data System | Controls the instrumentation, acquires data, and provides tools for data analysis and library searching. thepharmajournal.com |

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary electrophoresis (CE) has emerged as a powerful and complementary technique to HPLC for chiral separations. nih.gov CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of samples and reagents, making it a "green" analytical technique. nih.govmdpi.com

In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The separation of enantiomers is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different mobilities in the electric field. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.gov

Various factors can be optimized to achieve baseline separation of enantiomers in CE, including the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the temperature. nih.gov For instance, the chiral resolution of 3-phenyllactic acid was achieved using hydroxypropyl-beta-cyclodextrin as the chiral selector in a phosphate buffer at a specific pH. nih.gov

A unique advantage of CE is the ability to reverse the enantiomer migration order by modifying the capillary surface, for example, by using a dynamic coating. mdpi.com This can be crucial for accurately quantifying a minor enantiomeric impurity that might otherwise co-elute with the major enantiomer. mdpi.com

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids, as it typically results in minimal fragmentation and a clear observation of the molecular ion. For this compound (molar mass: 166.19 g/mol ), ESI-MS analysis in negative ion mode would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 165.1, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ at m/z 189.1 or potassium [M+K]⁺ at m/z 205.1 might be observed, depending on the solvent system used. The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula, C₅H₁₀O₄S.

Predicted ESI-MS Data for this compound:

| Ion | Predicted m/z |

|---|---|

| [M-H]⁻ | 165.1 |

| [M+H]⁺ | 167.1 |

| [M+Na]⁺ | 189.1 |

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion of this compound would provide valuable structural information through collision-induced dissociation. The fragmentation would likely involve the loss of small neutral molecules. Key expected fragmentation pathways include the loss of water (H₂O, 18 Da), leading to a fragment at m/z 147.1, and the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, resulting in an ion at m/z 121.1. Another plausible fragmentation is the cleavage of the carbon-sulfur bond, which could lead to various charged fragments depending on where the charge is retained. The fragmentation pattern of the analogous 3-(phenylsulfonyl)propanoic acid would show similar losses from the propanoic acid chain, alongside fragments characteristic of the phenylsulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) would be expected to show four distinct signals corresponding to the four different proton environments in the molecule. The electron-withdrawing sulfonyl group will have a significant deshielding effect on the adjacent methylene (B1212753) protons.

-CH₂-SO₂- : A triplet around 3.2-3.5 ppm, coupled to the adjacent -CH₂-COOH protons.

-CH₂-COOH : A triplet around 2.8-3.1 ppm, coupled to the adjacent -CH₂-SO₂- protons.

-CH₂-CH₃ (ethyl) : A quartet around 3.0-3.3 ppm, coupled to the methyl protons.

-CH₃ (ethyl) : A triplet around 1.3-1.5 ppm, coupled to the methylene protons of the ethyl group.

-COOH : A broad singlet, typically in the region of 10-12 ppm, which is exchangeable with D₂O.

The integration of these signals would correspond to a 2:2:2:3 ratio, respectively. For comparison, the protons of the propanoic acid moiety in 3-(phenylsulfonyl)propanoic acid are observed at approximately 3.4 ppm and 2.9 ppm. orgsyn.org

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂-SO₂- | 3.2-3.5 | Triplet |

| -CH₂-COOH | 2.8-3.1 | Triplet |

| -SO₂-CH₂-CH₃ | 3.0-3.3 | Quartet |

| -SO₂-CH₂-CH₃ | 1.3-1.5 | Triplet |

The ¹³C NMR spectrum of this compound would display five distinct signals, one for each unique carbon atom. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.

-COOH : The carbonyl carbon would be the most deshielded, appearing around 170-180 ppm.

-CH₂-SO₂- : This carbon, being adjacent to the strongly electron-withdrawing sulfonyl group, would be expected in the range of 50-60 ppm.

-CH₂-COOH : This carbon would be found at approximately 30-40 ppm.

-SO₂-CH₂-CH₃ : The methylene carbon of the ethyl group, also attached to the sulfonyl group, would be in a similar region to the other alpha-sulfonyl carbon, around 45-55 ppm.

-SO₂-CH₂-CH₃ : The methyl carbon of the ethyl group would be the most shielded, appearing at around 5-15 ppm.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -COOH | 170-180 |

| -CH₂-SO₂- | 50-60 |

| -CH₂-COOH | 30-40 |

| -SO₂-CH₂-CH₃ | 45-55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and sulfonyl groups.

O-H stretch (carboxylic acid) : A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. researchgate.net

C-H stretch : Absorptions in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the ethyl and propylene (B89431) chains.

C=O stretch (carboxylic acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

S=O stretch (sulfonyl) : Two strong absorption bands are characteristic of the sulfonyl group. An asymmetrical stretching band would be expected around 1300-1350 cm⁻¹, and a symmetrical stretching band would appear around 1120-1160 cm⁻¹.

C-O stretch (carboxylic acid) : An absorption in the 1210-1320 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| S=O (Asymmetric) | 1300-1350 | Strong |

| S=O (Symmetric) | 1120-1160 | Strong |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this is typically achieved through combustion analysis. In this method, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. preparatorychemistry.comyoutube.comyoutube.comyoutube.comyoutube.com From the masses of these products, the masses of carbon and hydrogen in the original sample can be calculated. preparatorychemistry.comyoutube.com The sulfur content can be determined by various methods, including converting it to sulfur dioxide (SO2) or sulfate (B86663) ions for quantification. The oxygen content is usually determined by difference.

The theoretical elemental composition of this compound (C5H10O4S) can be calculated from its molecular formula and the atomic weights of its constituent elements. sigmaaldrich.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 36.14 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 6.08 |

| Oxygen | O | 16.00 | 4 | 64.00 | 38.50 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.29 |

| Total | 166.22 | 100.00 |

Experimental results from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages for each element confirms the empirical formula of the synthesized compound. Any significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized.

Titrimetric Methods for Quantitative Analysis

Titrimetric analysis, specifically acid-base titration, is a classic and reliable method for the quantitative analysis of acidic compounds like this compound. mnstate.eduresearchgate.netmnstate.edu This technique allows for the determination of the concentration of the acid in a given sample with a high degree of accuracy and precision. mnstate.edu

The procedure involves the controlled addition of a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a solution of this compound of unknown concentration. khanacademy.orglibretexts.orgyoutube.com An indicator, a substance that changes color at a specific pH, is added to the acid solution to signal the endpoint of the titration. khanacademy.orglibretexts.orgyoutube.com The equivalence point is reached when the moles of the base added are stoichiometrically equal to the moles of the acid initially present. khanacademy.orgwordpress.com

The reaction between this compound (a weak acid) and sodium hydroxide (a strong base) proceeds as follows:

C2H5SO2CH2CH2COOH + NaOH → C2H5SO2CH2CH2COONa + H2O

At the equivalence point, all the propanoic acid has been neutralized. wordpress.com By precisely measuring the volume of the NaOH solution required to reach the endpoint, the concentration of the this compound solution can be calculated. mnstate.edumnstate.edu

For a more detailed analysis, a potentiometric titration can be performed. In this variation, a pH meter is used to monitor the pH of the solution as the titrant is added. Plotting the pH versus the volume of added base generates a titration curve. libretexts.org This curve not only allows for the accurate determination of the equivalence point (the point of steepest slope) but also enables the determination of the acid dissociation constant (pKa) of the carboxylic acid group in this compound. mit.edu The pKa is the pH at which half of the acid has been neutralized. libretexts.org

Validation of Analytical Methods for this compound and its Derivatives

The validation of analytical methods is a critical process in pharmaceutical development and quality control to ensure that a method is suitable for its intended purpose. amsbiopharma.comeuropa.eueuropa.euich.org For this compound and its derivatives, any analytical method used for quantification, impurity determination, or stability testing must be thoroughly validated in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eueuropa.euslideshare.net

The validation process for an analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, involves evaluating several key parameters to demonstrate its reliability and accuracy. researchgate.netmjcce.org.mknih.govresearchgate.netysu.edu These parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. demarcheiso17025.com This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mjcce.org.mknih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mjcce.org.mknih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. slideshare.net

A validation protocol should be established before the validation study begins, outlining the procedures and acceptance criteria for each validation parameter. europa.eudemarcheiso17025.com The results of the validation study are then documented in a validation report, which serves as evidence that the analytical method is fit for its intended use. europa.eu

Computational Chemistry and Molecular Modeling Investigations of 3 Ethylsulfonyl Propanoic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological target, such as an enzyme or a receptor.

Prediction of Binding Interactions with Biological Targets (e.g., Enzymes, Receptors)

While specific molecular docking studies on 3-(Ethylsulfonyl)propanoic acid are not extensively available in the public domain, the principles of molecular docking can be applied to predict its potential interactions with various biological targets. The compound possesses both a carboxylic acid group and a sulfonyl group, both of which are common pharmacophores capable of engaging in significant interactions with protein active sites.

For instance, in the context of enzyme inhibition, the carboxylic acid moiety can act as a key binding element. In many enzymes, such as metalloproteinases, the carboxylate can coordinate with a metal ion (e.g., zinc) in the active site. Furthermore, it can form strong hydrogen bonds with basic amino acid residues like arginine or lysine, or with backbone amide groups.

Molecular docking studies on related carboxylic acid-based inhibitors have demonstrated the importance of the carboxyl group in anchoring the ligand within the binding pocket. acs.orgacs.orgnih.gov Similarly, docking simulations could be employed to screen this compound against a panel of enzymes where a terminal carboxylic acid is a known binding feature. The results of such simulations would typically be presented as a docking score, which is an estimation of the binding free energy, and a predicted binding pose.

A hypothetical docking study of this compound into an enzyme active site might reveal the following:

| Potential Interacting Residue | Type of Interaction | Functional Group of this compound Involved |

| Arginine / Lysine | Ionic Interaction / Hydrogen Bond | Carboxylic Acid |

| Histidine | Hydrogen Bond | Carboxylic Acid / Sulfonyl Oxygen |

| Serine / Threonine | Hydrogen Bond | Carboxylic Acid / Sulfonyl Oxygen |

| Backbone Amide | Hydrogen Bond | Carboxylic Acid / Sulfonyl Oxygen |

| Metal Ion (e.g., Zn2+) | Coordination | Carboxylic Acid |

| Hydrophobic Pocket | Van der Waals Interactions | Ethyl Group |

These predictions would then guide experimental assays to validate the inhibitory activity of this compound against the selected targets.

Identification of Key Intermolecular Forces (e.g., Hydrogen Bonds with Sulfonyl Oxygen)

A crucial aspect of molecular docking is the identification of the intermolecular forces that stabilize the ligand-protein complex. For this compound, several key interactions can be anticipated and analyzed.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from both the carbonyl and hydroxyl oxygens). The two oxygen atoms of the sulfonyl group are also potent hydrogen bond acceptors. mdpi.com Computational studies on sulfonyl-containing compounds have highlighted the importance of these interactions in molecular recognition. mdpi.comnih.gov

Electrostatic Interactions: At physiological pH, the carboxylic acid will be predominantly deprotonated, carrying a negative charge. This allows for strong electrostatic interactions with positively charged residues in a binding site. The sulfonyl group, with its partial negative charges on the oxygen atoms and a partial positive charge on the sulfur atom, also contributes significantly to the electrostatic potential of the molecule.

Van der Waals Forces: The ethyl group provides a nonpolar region that can engage in favorable van der Waals interactions with hydrophobic pockets in a protein.

| Intermolecular Force | Contributing Functional Group | Potential Protein Partner |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Amino acid side chains (e.g., Asp, Glu), backbone carbonyls |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O, -OH), Sulfonyl (S=O) | Amino acid side chains (e.g., Arg, Lys, Ser, Thr, Asn, Gln), backbone amides |

| Ionic Interaction | Carboxylate (-COO⁻) | Positively charged amino acids (e.g., Arg, Lys) |

| Dipole-Dipole | Sulfonyl Group | Polar amino acid side chains |

| Van der Waals | Ethyl Chain | Hydrophobic amino acid side chains (e.g., Leu, Ile, Val, Phe) |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a powerful class of computational methods that combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the efficiency of molecular mechanics (MM) for the larger environment. This approach is particularly well-suited for studying chemical reactions in complex systems like enzymes.

Modeling of Reaction Pathways and Transition States

For this compound, QM/MM simulations could be used to model its covalent modification of a biological target, for instance, if it were to act as an irreversible inhibitor. In such a scenario, the reaction pathway, including the structures of intermediates and transition states, could be elucidated.

The QM region would typically include this compound and the key amino acid residues involved in the bond-forming and bond-breaking steps. The rest of the protein and the surrounding solvent would be treated with a classical MM force field. By mapping the potential energy surface of the reaction, the activation energy barrier can be calculated, providing a theoretical estimate of the reaction rate.

QM/MM studies on enzyme-catalyzed reactions involving carboxylic acids have successfully detailed the roles of active site residues in catalysis. nih.govacs.orgacs.org For a hypothetical reaction involving this compound, the simulation could reveal the precise mechanism of nucleophilic attack on the carboxyl carbon or another part of the molecule.

Elucidation of Reaction Mechanisms

Beyond predicting that a reaction might occur, QM/MM simulations can provide a step-by-step description of the reaction mechanism. This includes the identification of all elementary steps, the characterization of short-lived intermediates, and the determination of the rate-limiting step.

For example, if this compound were a substrate for an enzyme, QM/MM simulations could trace the conformational changes in both the substrate and the enzyme throughout the catalytic cycle. This dynamic view of the reaction can reveal subtle but crucial aspects of the mechanism that are inaccessible to static modeling techniques. These simulations can also shed light on the role of specific amino acid residues, water molecules, and cofactors in the catalytic process. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity and physicochemical properties, respectively. Computational methods can play a significant role in establishing these relationships.

By systematically modifying the structure of this compound in silico and calculating the corresponding changes in properties, a computational SAR/SPR study can be performed. For example, the ethyl group could be replaced with other alkyl or aryl groups, the propyl chain could be lengthened or shortened, and the carboxylic acid could be replaced with other acidic functional groups.

The predicted changes in properties such as binding affinity, solubility, and membrane permeability can then be used to guide the synthesis of new analogs with improved characteristics. Studies on other series of carboxylic acid derivatives have shown how such computational approaches can successfully rationalize and predict the effects of structural modifications. acs.orgnih.gov

A hypothetical computational SAR study on this compound might explore the following modifications:

| Structural Modification | Predicted Effect on Activity/Property | Rationale |

| Varying the Alkyl Group on the Sulfone | May alter binding affinity and lipophilicity. | Larger groups may enhance hydrophobic interactions but could also introduce steric clashes. |

| Changing the Length of the Propanoic Acid Chain | Likely to significantly impact binding affinity. | An optimal chain length is often required for ideal positioning of the functional groups in the binding site. |

| Replacing the Carboxylic Acid with Bioisosteres (e.g., tetrazole, hydroxamic acid) | Could alter acidity, binding mode, and metabolic stability. | Bioisosteric replacement is a common strategy to improve pharmacokinetic properties while retaining biological activity. |

| Introducing Substituents on the Alkyl Chains | Can be used to fine-tune polarity and conformational preferences. | The addition of polar or nonpolar groups can modulate interactions with the target and affect solubility. |

These computational predictions provide a rational basis for the design of new molecules and help to prioritize synthetic efforts, ultimately accelerating the discovery of compounds with optimized biological activity and physicochemical properties.

Modulation of Bioactivity by Substituents

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound, modifications to its core structure can be expected to significantly modulate its bioactivity. Structure-Activity Relationship (SAR) studies, while not extensively reported for this specific molecule, can be inferred from research on analogous propanoic acid derivatives. researchgate.netresearchgate.net The primary points for substitution on this compound are the ethyl group attached to the sulfonyl moiety and the propanoic acid chain itself.

Introducing various substituents to an active scaffold is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. For propanoic acid derivatives, it has been shown that substitutions on the main chain or on adjacent aromatic rings can drastically alter their pharmacological profiles. researchgate.netresearchgate.netnih.gov For instance, in the class of arylpropionic acids, the nature and position of substituents on the aryl ring are critical for anti-inflammatory activity. researchgate.net

By analogy, for this compound, a systematic variation of the ethyl group could lead to a range of biological activities. A hypothetical SAR study could involve the synthesis and evaluation of analogues where the ethyl group is replaced by other alkyl or aryl moieties. The table below illustrates a potential series of analogues for a hypothetical SAR investigation.

| Analogue Name | R-Group on Sulfonyl Moiety | Expected Impact on Properties |